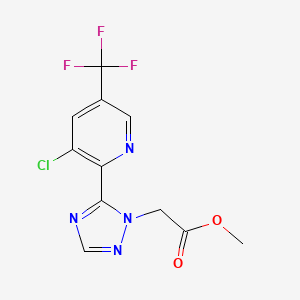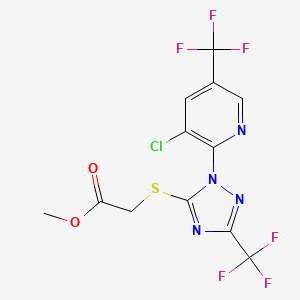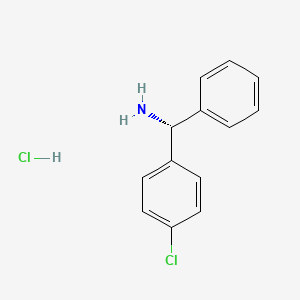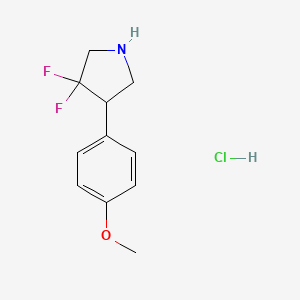![molecular formula C8H7N3OS2 B1436433 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 159897-64-0](/img/structure/B1436433.png)
3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Descripción general
Descripción
Thiazolo pyrimidines and their derivatives have a significant role in heterocyclic chemistry due to their versatility in pharmaceutical interests . They have been reported as having anticancer, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral properties .
Synthesis Analysis
A series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .
Molecular Structure Analysis
The molecular structure of these compounds is characterized from their spectral data . The presence of ethyl and NH2 at certain ppm in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile and oxalyl chloride .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediates:
- The compound and its derivatives have been synthesized through various pathways, including the creation of novel heterocyclic structures like [1,3]thiazino[3,2-a]purine and [1,2,3]triazolo[4,5-d][1,3]thiazino[3,2-a]pyrimidine, demonstrating the versatility of these structures in forming complex molecular architectures (Pecorari, Rinaldi, & Costi, 2009).
Chemical Properties and Reactivity:
- The compound has been involved in reactions leading to fused thiazolo[3,2-a]pyrimidinone derivatives, highlighting its reactivity and potential for creating a variety of biologically relevant structures (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Direcciones Futuras
The future directions in the research of these compounds could involve the exploration of an efficient nanocatalyst with high catalytic properties to avoid limitations such as long reaction times, use of toxic catalysts, low yield and harsh conditions . Additionally, there is plenty of room for improvement and broadening of the material scope .
Análisis Bioquímico
Biochemical Properties
3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, thereby promoting cell death. Additionally, this compound interacts with estrogen receptors, serving as a ligand that can modulate receptor activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer cells . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can reduce cell proliferation and induce cell death . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . This binding interaction is crucial for its anticancer properties. Additionally, this compound can activate or inhibit other enzymes, such as kinases and phosphatases, which play essential roles in cell signaling pathways . Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can either be excreted or further processed to exert biological effects. This compound also affects metabolic flux, altering the levels of various metabolites involved in energy production and biosynthesis . The interaction with cofactors such as NAD+ is crucial for its activity, particularly in the inhibition of PARP-1 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors . Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The nuclear localization is essential for its role in inhibiting PARP-1 and modulating gene expression .
Propiedades
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJNOBHTISRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC=N2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)

![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)

![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)

![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)


